8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been elucidated using single-crystal X-ray diffraction. It crystallizes in the orthorhombic crystal system, with specific unit cell parameters . The compound’s vibrational frequencies have been calculated using DFT (B3LYP) methods, showing good agreement with experimental data.
Physical and Chemical Properties Analysis
Scientific Research Applications
Photophysical and Electrochemical Properties
Studies have highlighted the significant impact of fluorine substitution on the photophysical and electrochemical properties of pyrazoloquinoline derivatives. Introduction of fluorine atoms into the pyrazoloquinoline molecule modifies its properties, including fluorescence quantum efficiency, and absorption band position, and tunes the molecule's basicity due to the electron-withdrawing effect of fluorine. This modification leads to increased resistance of the fluorine derivatives to proton donors, preserving high fluorescence yield under certain conditions, which is crucial for applications in fluorescence-based sensors and markers in biochemical research (Szlachcic & Uchacz, 2018).
Supramolecular Aggregation
The structural modification of pyrazoloquinoline derivatives also influences the dimensionality of supramolecular aggregation, which is essential in materials science for creating organized structures at the molecular level. Molecules of certain pyrazoloquinoline derivatives are linked into cyclic centrosymmetric dimers or sheets through hydrogen bonds, impacting the construction of complex three-dimensional framework structures. This property is vital for developing new materials with specific optical or electrical characteristics, applicable in nanotechnology and material sciences (Portilla et al., 2005).
Fluorophores and Sensing Applications
The inclusion of fluorophores based on pyrazoloquinoline structures has proven to be beneficial in biochemistry and medicine for studying various biological systems, including DNA. These derivatives serve as efficient fluorophores, promising for applications as potential antioxidants, radioprotectors, and in designing fluorescence-based sensors for detecting biological and chemical substances. The search for new compounds with enhanced sensitivity and selectivity remains a critical area of research, with quinoline derivatives playing a pivotal role (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Activities
Research into pyrazoloquinoline derivatives has also uncovered their potential in antimicrobial and antitubercular applications. Novel quinoline-pyrazole hybrids have shown significant activity against Mycobacterium tuberculosis and other pathogenic bacterial strains, highlighting the molecular hybridization approach as a promising strategy for developing new antibacterial agents. These findings are particularly relevant in addressing the challenge of increasing bacterial resistance, offering a foundation for further drug development in the fight against tuberculosis and other bacterial infections (Nayak et al., 2016).
Properties
IUPAC Name |
8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-7-17(25)13-20(22)24(21)28(27-23)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQMJEOZHIBYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.